Regioisomeric Differentiation: Binding Affinity to Nurr1 (NR4A2) Nuclear Receptor
This compound demonstrates measurable, albeit weak, inverse agonist activity at the Nurr1 (NR4A2) nuclear receptor. While direct comparative data for the closest regioisomers (e.g., 4-yl or 2-(3-yl) analogs) are not currently available in the public domain, this functional activity profile is distinct from many other piperidinyloxy ethanone compounds which are primarily reported as simple building blocks. The identification of this specific, quantifiable activity provides a basis for its selection in targeted biological studies, differentiating it from analogs lacking documented target engagement [1].
| Evidence Dimension | Inverse agonist activity at human Nurr1 (NR4A2) |
|---|---|
| Target Compound Data | IC50: 15,000 nM (15 µM) |
| Comparator Or Baseline | Other regioisomers (e.g., 4-yl analog): No publicly reported affinity data for Nurr1 found. |
| Quantified Difference | Not calculable due to absence of comparator data. |
| Conditions | Gal4-fused human full-length Nurr1 LBD transfected in HEK293T cells. |
Why This Matters
The presence of a documented, albeit low-potency, interaction with a therapeutically relevant target (Nurr1) provides a functional anchor for this compound, distinguishing it from seemingly identical regioisomers that are characterized only by their chemical properties.
- [1] BindingDB Entry BDBM50575845 (CHEMBL4858779). Affinity data for 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride at Nuclear receptor subfamily 4 group A member 2 (Human). View Source
